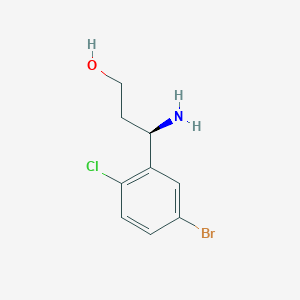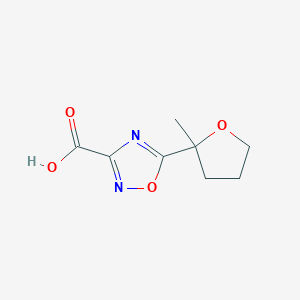
2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6BrClF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and trifluoroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline can be synthesized through a multi-step process starting from 4-chloroaniline. The synthetic route involves the following steps:
Electrophilic Bromination: 4-chloroaniline undergoes electrophilic bromination to introduce a bromine atom at the ortho position relative to the amino group, forming 2-bromo-4-chloroaniline.
N-Alkylation: The 2-bromo-4-chloroaniline is then subjected to N-alkylation using 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine or chlorine atoms.
Oxidation: Nitro derivatives are formed.
Reduction: Amines are produced.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chloroaniline: Lacks the trifluoroethyl group, making it less lipophilic and potentially less bioactive.
4-Chloro-2-(trifluoroacetyl)aniline: Contains a trifluoroacetyl group instead of a trifluoroethyl group, which can alter its chemical reactivity and biological activity.
Uniqueness
2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H6BrClF3N |
|---|---|
Peso molecular |
288.49 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrClF3N/c9-6-3-5(10)1-2-7(6)14-4-8(11,12)13/h1-3,14H,4H2 |
Clave InChI |
SQIKOHGQMPPTHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Br)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


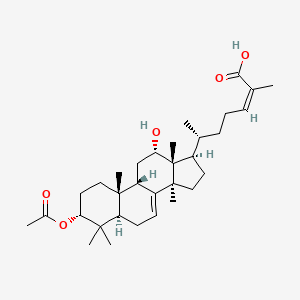
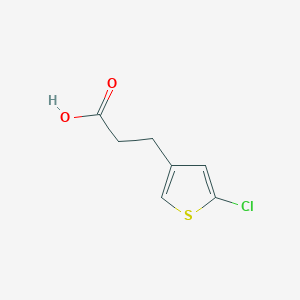
![3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine](/img/structure/B13062716.png)
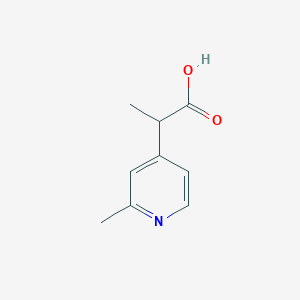


![[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
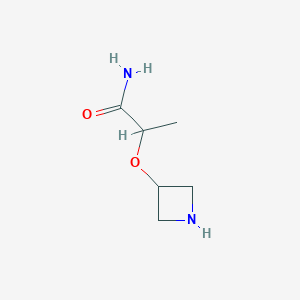
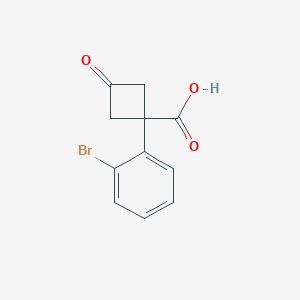
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13062754.png)

